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Compound of Interest

Compound Name: 6-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B140654 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic

compound 6-Bromo-2-methylbenzo[d]oxazole. Designed for researchers, scientists, and

professionals in drug development, this document elucidates the predicted ¹H NMR, ¹³C NMR,

Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule. The

interpretation is grounded in fundamental principles of spectroscopy and supported by data

from analogous structures, offering a robust framework for the characterization of this and

similar benzoxazole derivatives.

Introduction to 6-Bromo-2-methylbenzo[d]oxazole
6-Bromo-2-methylbenzo[d]oxazole belongs to the benzoxazole class of heterocyclic

compounds, which are recognized for their significant presence in medicinal chemistry and

materials science. The benzoxazole core is a key pharmacophore in numerous biologically

active molecules, exhibiting a wide array of activities. The introduction of a bromine atom and a

methyl group to the benzoxazole scaffold at positions 6 and 2, respectively, significantly

influences its electronic properties and, consequently, its spectroscopic signature. Accurate

interpretation of its spectroscopic data is paramount for unambiguous identification, purity

assessment, and understanding its chemical behavior in various applications.

Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 6-Bromo-2-methylbenzo[d]oxazole is anticipated to exhibit distinct

signals corresponding to the aromatic protons and the methyl group. The chemical shifts are

influenced by the electron-withdrawing effect of the bromine atom and the oxazole ring, as well
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as the electron-donating nature of the methyl group. The predicted data, based on analysis of

similar structures, is presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-2-methylbenzo[d]oxazole (in

CDCl₃)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CH₃ ~2.6 Singlet (s) - 3H

H-4 ~7.7 Doublet (d) ~1.8 1H

H-5 ~7.4
Doublet of

doublets (dd)
~8.5, 1.8 1H

H-7 ~7.6 Doublet (d) ~8.5 1H

Causality Behind Predictions:

Methyl Protons (-CH₃): The methyl group at the 2-position is attached to an sp²-hybridized

carbon of the oxazole ring. This environment typically results in a singlet signal appearing in

the upfield region of the aromatic spectrum, around 2.6 ppm.

Aromatic Protons (H-4, H-5, H-7):

H-7: This proton is adjacent to the electronegative oxygen atom of the oxazole ring,

leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-5.

H-4: This proton is ortho to the bromine atom, which exerts a deshielding effect. It will

likely appear as a doublet with a small coupling constant due to meta-coupling with H-5.

H-5: This proton is coupled to both H-4 (meta-coupling) and H-7 (ortho-coupling), resulting

in a doublet of doublets.

The predicted splitting pattern—a doublet, a doublet of doublets, and another doublet—is

characteristic of a 1,2,4-trisubstituted benzene ring system.
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Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic

effects of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-2-methylbenzo[d]oxazole (in

CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ ~15

C-2 ~165

C-4 ~112

C-5 ~125

C-6 ~118

C-7 ~120

C-3a ~150

C-7a ~142

Rationale for Predictions:

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically appearing

around 15 ppm.

C-2: This carbon is part of the C=N bond in the oxazole ring and is significantly deshielded,

appearing far downfield.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

bromine and the fused oxazole ring. The carbon bearing the bromine (C-6) will be shifted to

a characteristic range. The other aromatic carbons will have shifts typical for a substituted

benzene ring.
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Bridgehead Carbons (C-3a and C-7a): These carbons are part of the fused ring system and

will have chemical shifts in the downfield region, with C-3a being more deshielded due to its

proximity to the nitrogen atom.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 6-Bromo-2-methylbenzo[d]oxazole is

expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of

bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This

results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z

units.

Predicted Fragmentation Pattern:

The molecular ion is expected to undergo fragmentation, leading to several characteristic

fragment ions.

[C₈H₆⁷⁹BrNO]⁺˙
m/z = 211

[C₈H₆⁸¹BrNO]⁺˙
m/z = 213

[M - Br]⁺
m/z = 132Loss of Br•

[M - CH₃]⁺
Loss of •CH₃

[M - HCN]⁺Loss of HCN

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway.

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment ion at m/z

132.

Loss of a Methyl Radical: Fragmentation of the methyl group would lead to a significant

peak.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic

compounds is the loss of hydrogen cyanide.
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Infrared (IR) Spectroscopy
The IR spectrum will display absorption bands corresponding to the various functional groups

and bond vibrations within the molecule.

Table 3: Predicted IR Absorption Bands for 6-Bromo-2-methylbenzo[d]oxazole

Wavenumber (cm⁻¹) Vibration Type

~3050-3100 C-H stretching (aromatic)

~2920-2980 C-H stretching (methyl)

~1620-1650 C=N stretching (oxazole ring)

~1500-1600 C=C stretching (aromatic ring)

~1240-1280 C-O-C stretching (asymmetric)

~1000-1100 C-Br stretching

Interpretation of IR Data:

The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.

The characteristic C=N stretching frequency of the oxazole ring will be a key diagnostic

peak.

The aromatic C=C stretching bands will confirm the presence of the benzene ring.

The C-O-C stretching of the oxazole ring and the C-Br stretching will also be present in the

fingerprint region.

Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below

are generalized, yet robust, protocols for the analysis of a solid organic compound like 6-
Bromo-2-methylbenzo[d]oxazole.
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NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy

Dissolve ~5-10 mg in 0.6 mL CDCl₃

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer

Process data (FT, phasing, baseline correction)

Dissolve a small amount in a volatile solvent

Introduce into EI-MS and acquire spectrum

Analyze molecular ion and fragmentation pattern

Prepare a KBr pellet or use ATR

Acquire spectrum on an FTIR spectrometer

Identify characteristic absorption bands

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (EI-MS):

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like

methanol or dichloromethane.

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion

probe. Acquire the mass spectrum in the electron ionization (EI) mode.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying

close attention to the isotopic pattern of bromine.

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-
Bromo-2-methylbenzo[d]oxazole. The detailed interpretation of the expected ¹H NMR, ¹³C

NMR, Mass Spectrometry, and Infrared Spectroscopy data serves as a valuable resource for

the identification and characterization of this compound. The provided protocols offer a

standardized approach to data acquisition, ensuring reproducibility and reliability in

experimental work. This guide underscores the power of combining fundamental spectroscopic

principles with comparative data analysis for the structural elucidation of complex organic

molecules.

References
Note: As this guide is based on predictive analysis and data from analogous compounds,
specific experimental data for 6-Bromo-2-methylbenzo[d]oxazole is not cited.

To cite this document: BenchChem. [Spectroscopic Characterization of 6-Bromo-2-
methylbenzo[d]oxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140654#spectroscopic-data-of-6-bromo-2-
methylbenzo-d-oxazole]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b140654?utm_src=pdf-body
https://www.benchchem.com/product/b140654?utm_src=pdf-body
https://www.benchchem.com/product/b140654?utm_src=pdf-body
https://www.benchchem.com/product/b140654#spectroscopic-data-of-6-bromo-2-methylbenzo-d-oxazole
https://www.benchchem.com/product/b140654#spectroscopic-data-of-6-bromo-2-methylbenzo-d-oxazole
https://www.benchchem.com/product/b140654#spectroscopic-data-of-6-bromo-2-methylbenzo-d-oxazole
https://www.benchchem.com/product/b140654#spectroscopic-data-of-6-bromo-2-methylbenzo-d-oxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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